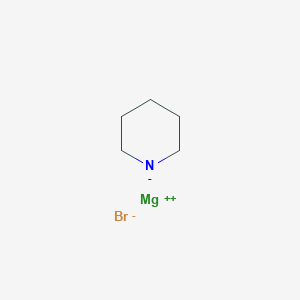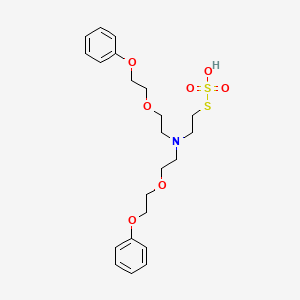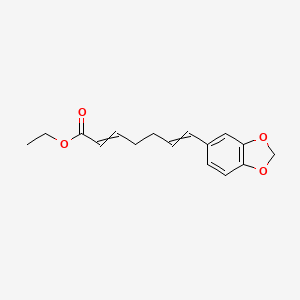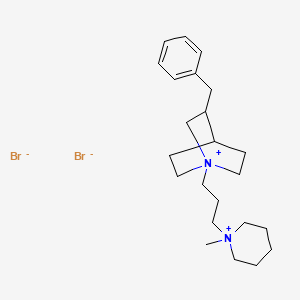
3-Benzyl-1-(3-(1-methylpiperidinio)propyl)quinuclidinium, dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-1-(3-(1-methylpiperidinio)propyl)quinuclidinium, dibromide is a quaternary ammonium compound It is characterized by the presence of a quinuclidine core, a benzyl group, and a 1-methylpiperidinium moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-(3-(1-methylpiperidinio)propyl)quinuclidinium, dibromide typically involves the quaternization of a quinuclidine derivative with a benzyl halide and a 1-methylpiperidine derivative. The reaction is usually carried out in a polar solvent such as acetonitrile or ethanol, under reflux conditions. The dibromide salt is formed by the addition of hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzyl-1-(3-(1-methylpiperidinio)propyl)quinuclidinium, dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinuclidone derivatives.
Reduction: Formation of reduced quinuclidine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-1-(3-(1-methylpiperidinio)propyl)quinuclidinium, dibromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antitumor activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 3-Benzyl-1-(3-(1-methylpiperidinio)propyl)quinuclidinium, dibromide involves its interaction with cellular membranes and proteins. The quinuclidine core and the benzyl group facilitate binding to specific molecular targets, leading to alterations in cellular processes. The compound may also interact with ion channels and receptors, modulating their activity and affecting cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Benzyl-1-(7-(1-methylpiperidinio)heptyl)quinuclidinium, dibromide
- 3-Benzyl-1-(9-(1-methylpiperidinio)nonyl)quinuclidinium, dibromide
Uniqueness
3-Benzyl-1-(3-(1-methylpiperidinio)propyl)quinuclidinium, dibromide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific research applications.
Eigenschaften
CAS-Nummer |
21228-77-3 |
|---|---|
Molekularformel |
C23H38Br2N2 |
Molekulargewicht |
502.4 g/mol |
IUPAC-Name |
3-benzyl-1-[3-(1-methylpiperidin-1-ium-1-yl)propyl]-1-azoniabicyclo[2.2.2]octane;dibromide |
InChI |
InChI=1S/C23H38N2.2BrH/c1-24(13-6-3-7-14-24)15-8-16-25-17-11-22(12-18-25)23(20-25)19-21-9-4-2-5-10-21;;/h2,4-5,9-10,22-23H,3,6-8,11-20H2,1H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
YMPDLVZAAVJDQG-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+]1(CCCCC1)CCC[N+]23CCC(CC2)C(C3)CC4=CC=CC=C4.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


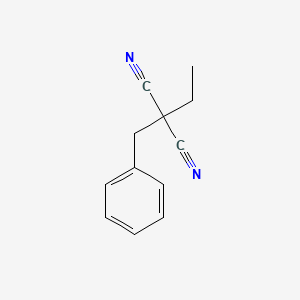




![[(Z)-1-chloropropan-2-ylideneamino]thiourea](/img/structure/B14708195.png)

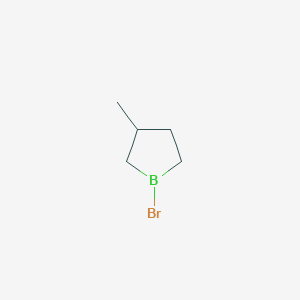

![N-[3-(Dimethylamino)-1-phenylpropyl]acetamide](/img/structure/B14708219.png)
